molecular formula C16H14F3N5O B10997813 (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B10997813
M. Wt: 349.31 g/mol
InChI Key: PEVQCMDELAZSGK-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole ring fused with a triazolopyrazine moiety, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazolopyrazine precursors. The key steps in the synthesis may involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.

    Formation of the Triazolopyrazine Ring: This involves cyclization reactions using appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethyl group and other substituents under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reactions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Triazolopyrazine Derivatives: Compounds with similar triazolopyrazine structures.

    Trifluoromethyl Substituted Compounds: Compounds with similar trifluoromethyl groups.

Uniqueness

The uniqueness of (1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of these structural features, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

IUPAC Name

(1-methylindol-6-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C16H14F3N5O/c1-22-5-4-10-2-3-11(8-12(10)22)14(25)23-6-7-24-13(9-23)20-21-15(24)16(17,18)19/h2-5,8H,6-7,9H2,1H3

InChI Key

PEVQCMDELAZSGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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